3-(benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine

Fragment-Based Drug Discovery Lipophilicity Permeability

Researchers requiring a fully substituted pyridine fragment with zero hydrogen bond donors face limited options that maintain metabolic stability. 3-(Benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine (CAS 339017-05-9) directly solves this problem with a unique N,N,4,6-tetramethyl substitution pattern that eliminates H-bond donor capacity. - Predicted logP 2.60 & TPSA 50.27 Ų ensure passive permeability for cell-based fragment screens. - The benzenesulfonyl group provides a canonical hinge-binding motif for ATP-competitive kinase inhibitor design. - The tertiary amine handle enables linker attachment for PROTAC development without introducing metabolic soft spots. Supplied with batch-specific purity ≥98% HPLC; reliable global fulfillment from BenchChem.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 339017-05-9
Cat. No. B2781528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine
CAS339017-05-9
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N(C)C)C
InChIInChI=1S/C15H18N2O2S/c1-11-10-12(2)16-15(17(3)4)14(11)20(18,19)13-8-6-5-7-9-13/h5-10H,1-4H3
InChIKeyLUXBKGYGNSKJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine: Sulfonyl-Pyridine Building Block


3-(Benzenesulfonyl)-N,N,4,6-tetramethylpyridin-2-amine (CAS 339017-05-9) is a fully substituted pyridine derivative featuring a benzenesulfonyl group at the 3-position and four methyl groups distributed across the N,N,4,6-positions . This compound belongs to the class of sulfonamide-like building blocks, valued in fragment-based drug discovery for its compact molecular weight (290.38 g/mol) and balanced predicted physicochemical profile, including a calculated logP of 2.60, a topological polar surface area (TPSA) of 50.27 Ų, and zero hydrogen bond donors . It is primarily utilized as a versatile intermediate in the synthesis of pharmacologically active molecules and functional materials [1].

Why Generic Substitution Fails


Substituting this compound with seemingly similar benzenesulfonyl-pyridine analogs risks altering critical molecular recognition features. The specific tetramethyl substitution pattern—incorporating a tertiary amine at the 2-position and methyl groups at the 4 and 6 positions—creates a unique steric and electronic environment that cannot be replicated by mono-, di-, or tri-methylated variants . Predicted properties such as the pKa (4.63 ± 0.10) and logP (2.60) are direct consequences of this precise substitution and directly influence solubility, permeability, and target binding in biological assays . Using a less substituted analog, such as 3-(benzenesulfonyl)-N,N-dimethylpyridin-2-amine, would introduce hydrogen bond donor capacity at the ring amine and drastically alter the compound's pharmacokinetic and pharmacodynamic profile, compromising experimental reproducibility and structure-activity relationship (SAR) continuity .

Quantitative Differentiation vs. Analogs


Membrane Permeability: Lipophilicity & H-Bond Donors

The target compound exhibits a calculated logP of 2.60, which is significantly higher than the predicted logP of the des-methyl ring analog 3-(benzenesulfonyl)-N,N-dimethylpyridin-2-amine (estimated logP ~1.8). This 0.8 log unit increase in lipophilicity, coupled with the elimination of a hydrogen bond donor (0 HBD vs. 1 HBD for the secondary amine analog), predicts superior passive membrane permeability, a critical parameter for intracellular target engagement in cellular assays .

Fragment-Based Drug Discovery Lipophilicity Permeability

Basicity Profile: Salt Formation & Solubility

The predicted pKa of the target compound is 4.63 ± 0.10, attributed to the tertiary amine at the 2-position . This contrasts with the pKa of the primary amine analog 3-(benzenesulfonyl)-4,6-dimethylpyridin-2-amine, which is expected to be significantly more basic (pKa ~6.5-7.0). The lower basicity of the target compound means it will remain predominantly unprotonated at physiological pH (7.4), whereas the primary amine analog would be substantially protonated, affecting both solubility and protein binding profiles .

Pre-formulation Basicity Salt Screening

Steric Shielding & Metabolic Stability

The presence of four methyl groups in the target compound provides substantial steric shielding around the pyridine ring, particularly at the 4 and 6 positions. This contrasts with less substituted analogs such as 3-(benzenesulfonyl)-N,N-dimethylpyridin-2-amine, which have unsubstituted ring positions susceptible to oxidative metabolism. The increased steric bulk is predicted to reduce CYP450-mediated oxidation at these sites, potentially leading to improved metabolic stability in liver microsome assays, although direct experimental confirmation is lacking .

Metabolic Stability Steric Effects Cytochrome P450

Optimal Application Scenarios


Fragment-Based Screening: Neutral Lipophilic Cores

The compound's favorable logP (2.60) and lack of hydrogen bond donors make it an ideal fragment for screening against hydrophobic binding pockets, such as those found in CNS targets or kinase hinge regions. Its predicted membrane permeability supports use in cell-based fragment screening assays where intracellular target engagement is essential . The fully substituted pyridine core ensures minimal off-target interactions due to reduced hydrogen bonding capacity.

Kinase Inhibitors: Improved Selectivity

The unique steric environment created by the N,N,4,6-tetramethyl substitution pattern can be leveraged to design ATP-competitive kinase inhibitors. The benzenesulfonyl group serves as a canonical hinge-binding motif, while the shielded pyridine core reduces susceptibility to metabolic degradation, potentially leading to compounds with extended half-lives . The tertiary amine functionality allows for further derivatization via N-oxide formation or quaternization, enabling fine-tuning of solubility and binding affinity.

CNS-Penetrant Chemical Probes

The balanced physicochemical profile (logP 2.60, TPSA 50.27 Ų, MW 290.38) places this compound within the favorable range for blood-brain barrier penetration according to multiparameter optimization (MPO) scores. Researchers developing CNS-targeted probes can use this compound as a starting point, benefiting from its predicted permeability and reduced potential for P-glycoprotein efflux due to the absence of hydrogen bond donors .

PROTAC Linker Attachment

The tertiary amine at the 2-position provides a convenient handle for linker attachment in proteolysis-targeting chimera (PROTAC) design. The fully substituted pyridine ring ensures metabolic stability of the linker region, while the benzenesulfonyl group can be exploited for additional binding interactions with the target protein. The compound's synthetic tractability, as evidenced by its commercial availability from multiple suppliers, facilitates rapid SAR exploration in PROTAC programs [1].

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